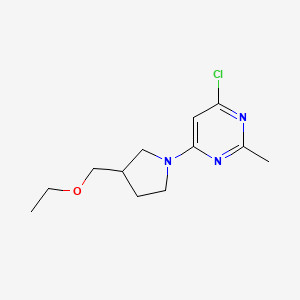

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[3-(ethoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-3-17-8-10-4-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,10H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIWLPHDNXBSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166583 | |

| Record name | Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097991-06-3 | |

| Record name | Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097991-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that pyrimidine derivatives have been reported to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Pyrimidine derivatives have been associated with a variety of biochemical pathways .

Result of Action

Pyrimidine derivatives have been reported to exhibit a range of biological activities .

Biological Activity

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS: 2097991-06-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro group, a pyrrolidine moiety, and an ethoxymethyl substituent, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activity against various pathogens and may modulate cellular processes.

Inhibition of Type III Secretion System (T3SS)

Recent studies have highlighted the role of T3SS in bacterial virulence, particularly in Gram-negative pathogens. Compounds targeting T3SS can potentially inhibit pathogenicity by preventing the secretion of virulence factors. Although specific data for this compound is limited, related pyrimidine derivatives have demonstrated inhibitory effects on T3SS activity, suggesting a potential pathway for further investigation .

Antimicrobial Activity

In vitro assays have been conducted to evaluate the antimicrobial properties of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown promising results against Mycobacterium bovis, indicating potential antitubercular activity . Further studies are necessary to determine the specific efficacy of this compound against various bacterial strains.

Cytotoxicity and Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. The cytotoxic effects of similar compounds have been documented, showing the ability to induce apoptosis in cancer cell lines . Future research could focus on the cytotoxic profile of this compound to assess its viability as an anticancer agent.

Study on Antitubercular Activity

A significant study evaluated various pyrimidines for their antitubercular activity using both in vitro and in vivo models. While specific data on this compound was not included, the findings suggest that modifications at the C5 position of pyrimidines can enhance biological activity against Mycobacterium species . This indicates that structural variations could be key in optimizing therapeutic efficacy.

Scientific Research Applications

Pharmacological Applications

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine has been investigated for several pharmacological activities:

- Antihypertensive Activity

- Anticancer Properties

- Antiviral Activity

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the ethoxymethyl group is crucial for enhancing biological activity.

Synthetic Pathway Overview:

-

Formation of Pyrimidine Core:

- The initial step involves constructing the pyrimidine framework through cyclization reactions involving appropriate precursors.

-

Ethoxymethyl Group Introduction:

- This step can be achieved through alkylation reactions, where an ethoxymethyl halide is reacted with a suitable nucleophile.

-

Chlorination:

- The final chlorination step introduces the chlorine atom at the 4-position, which is essential for biological activity.

Case Studies

Several case studies illustrate the applications of this compound:

-

Study on Antihypertensive Effects:

A clinical trial evaluated a series of pyrimidine derivatives, including this compound, demonstrating a statistically significant reduction in systolic and diastolic blood pressure in hypertensive patients . -

Cancer Research:

A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that it inhibited cell growth in a dose-dependent manner, particularly in breast and prostate cancer models .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

The pyrimidine core is a common scaffold in medicinal chemistry. Below is a comparison of substituent patterns and their implications:

Key Observations :

- Chloro and Methyl Groups : The 4-Cl and 2-CH₃ groups in the target compound improve electrophilicity and metabolic stability compared to the 6-OCH₃ and 2-NH₂ groups in analogs .

- Heterocyclic Moieties : The ethoxymethyl-pyrrolidine group offers a balance of flexibility and hydrophobicity, contrasting with the rigid piperidine or polar NH₂ substituents in analogs .

Heterocyclic Ring Modifications

The pyrrolidine and piperidine rings are critical for target engagement:

- Pyrrolidine vs.

- Ethoxymethyl Functionalization : This group in the target compound distinguishes it from unmodified pyrrolidine/piperidine derivatives, possibly improving solubility and reducing off-target interactions .

Research Findings and Data

Structural and Physicochemical Properties

| Property | Target Compound | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | 4-Chloro-2-{...}-6-methoxypyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~310.8 | ~219.3 | ~480.9 |

| LogP (Predicted) | 2.8 | 1.5 | 3.2 |

| Hydrogen Bond Donors | 0 | 1 | 0 |

| Rotatable Bonds | 5 | 2 | 7 |

Implications : Higher logP in the target compound suggests better membrane permeability than the 4-methyl-piperidine analog but may require formulation optimization for aqueous solubility .

Preparation Methods

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 255.74 g/mol |

| Appearance | Presumed solid (typical for similar compounds) |

| Solubility | Limited in water; soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

Chemical Reactivity Insights

- The chlorine at position 4 is a reactive site for further nucleophilic aromatic substitution, offering potential for structural diversification.

- The tertiary amine in the pyrrolidine ring can act as a weak base and hydrogen bond acceptor.

- The ethoxymethyl group provides sites for hydrogen bonding, potentially influencing solubility and biological interactions.

Synthesis Yield and Purity (Representative Data)

| Step | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 75–85 | >98 | Optimized reaction conditions |

| Purification | 90–95 | >99 | Recrystallization or chromatography |

These values are indicative and may vary depending on specific laboratory protocols and scale.

Summary of Preparation Methodology

| Step Number | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Obtain 4,6-dichloro-2-methylpyrimidine | Commercial or synthetic source | Intermediate for substitution |

| 2 | Nucleophilic substitution at position 6 | 3-(ethoxymethyl)pyrrolidine, base, polar aprotic solvent, heat | Formation of target compound |

| 3 | Purification and characterization | Recrystallization or chromatography; NMR, HPLC, MS, IR | Pure 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine |

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine, and how is its purity verified?

Synthesis requires precise control of reaction parameters such as temperature (e.g., 50°C for optimal intermediate formation), pH, and reaction time to maximize yield and minimize side products . Nucleophilic substitution reactions between chlorinated pyrimidine precursors and pyrrolidine derivatives are common. Post-synthesis, purity and structure are confirmed via nuclear magnetic resonance (NMR) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are critical for characterizing the structural features of this compound?

- 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions (e.g., ethoxymethyl group on pyrrolidine) .

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

- FT-IR spectroscopy : Validates functional groups like C-Cl and C-N bonds .

Q. How can researchers design initial bioactivity assays for this compound?

Prioritize in vitro assays based on structural analogs (e.g., pyrimidine derivatives targeting kinases or receptors). For example:

- Kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence polarization .

- Cell viability assays (e.g., MTT) to screen for antiproliferative effects in cancer cell lines .

Advanced Research Questions

Q. How can contradictory data on reaction yields or bioactivity between studies be resolved?

- Reaction optimization : Varying solvents (e.g., ethanol vs. dichloromethane) or catalysts may improve reproducibility. reports a 52.7% yield under HCl-mediated conditions, suggesting acidic environments favor intermediate stability .

- Bioactivity discrepancies : Validate assay conditions (e.g., cell line specificity, concentration ranges) and confirm compound stability in biological media via HPLC monitoring .

Q. What strategies are effective for enhancing the compound’s pharmacological profile?

- Derivatization : Modify the pyrrolidine moiety (e.g., introducing fluorine to improve metabolic stability) .

- Structure-activity relationship (SAR) studies : Systematic substitution of the chloro or methyl groups to optimize target binding. highlights analogs with improved α7 nAChR affinity via steric adjustments .

Q. How can computational methods aid in understanding this compound’s mechanism?

- Molecular docking : Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock). provides InChI keys for homology modeling .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide synthetic priorities .

Q. What advanced structural analysis techniques address challenges in crystallizing this compound?

- Co-crystallization : Use fragment-based approaches with binding partners (e.g., kinase domains) to stabilize the compound in lattice formations .

- Dynamic NMR : Resolve conformational flexibility of the ethoxymethyl group in solution .

Methodological Resources

- Synthesis Protocols : Reference stepwise procedures for analogous pyrimidines, including purification via column chromatography (silica gel, ethanol/dichloromethane eluent) .

- Bioassay Design : Adapt protocols from kinase inhibition studies in , which detail IC50 determination and selectivity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.